2-(5-fluoro-2-nitrophenyl)ethan-1-ol
Description
Significance of Fluorinated and Nitrated Aromatic Compounds in Organic Synthesis
Fluorinated and nitrated aromatic compounds are cornerstones of modern organic synthesis, prized for the unique chemical and physical properties they impart to molecules. The introduction of a fluorine atom, the most electronegative element, can significantly alter a compound's reactivity, stability, and biological activity. This "fluorine effect" is a powerful tool in drug design, often enhancing metabolic stability and bioavailability.
Similarly, the nitro group is a versatile functional group in organic chemistry. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, and it can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active compounds. The combined presence of both fluorine and a nitro group on an aromatic ring, as seen in 2-(5-fluoro-2-nitrophenyl)ethan-1-ol, creates a multifunctional scaffold for diverse chemical transformations.
Overview of Research Trajectories for Aryl-Ethanol Derivatives
Aryl-ethanol derivatives, characterized by an ethanol (B145695) group attached to an aromatic ring, are a significant class of compounds in chemical research. They serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. Research in this area often focuses on the development of efficient and stereoselective methods for their synthesis, as the chirality of the ethanol moiety can be crucial for the biological activity of the final product. A common and effective method for synthesizing aryl-ethanols is the reduction of the corresponding aryl ketone. For instance, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol, an important pharmaceutical intermediate, is achieved through the asymmetric enzymatic reduction of the corresponding ketone, highlighting the importance of chiral synthesis in this class of compounds. nih.gov
Scope and Academic Relevance of the Research Focus on this compound
The academic relevance of this compound lies in its potential as a specialized building block. While specific research articles detailing its direct application are not abundant in readily available literature, its structural components suggest its utility. The precursor, 1-(5-fluoro-2-nitrophenyl)ethanone, is commercially available, indicating a demand for it and its derivatives in research and development. chemicalbook.combldpharm.comsigmaaldrich.com The presence of the fluoro and nitro groups on the phenyl ring makes it an activated substrate for various chemical modifications.
Furthermore, patent literature reveals that structurally similar compounds, such as 2-(5-fluoro-2-nitrophenyl)malonic acid diester, are used as intermediates in the synthesis of medicinally relevant compounds like 5-fluorooxindole. sigmaaldrich.comgoogle.com This underscores the potential of the 2-(5-fluoro-2-nitrophenyl) scaffold in the development of new therapeutic agents. The ethanol side chain of the title compound offers a reactive handle for further synthetic transformations, making it a valuable tool for medicinal chemists.
Properties
CAS No. |
553661-23-7 |
|---|---|
Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol and Analogues
Established Synthetic Routes to Fluoro-Nitrophenyl Ethanols
Traditional methods for synthesizing fluoro-nitrophenyl ethanols have laid the groundwork for the production of these valuable compounds. These routes often involve multi-step processes that have been refined over time to improve yields and purity.
Reduction of Corresponding Ketone Precursors (e.g., Nitrophenyl Ethanones)
A primary and well-established method for the synthesis of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(5-fluoro-2-nitrophenyl)ethanone. sigmaaldrich.comchemscene.com This transformation is a fundamental reaction in organic chemistry, where the carbonyl group of the ketone is converted to a hydroxyl group.
Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's selectivity and efficiency. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at controlled temperatures to manage the reaction's exothermicity.
For instance, the reduction of a similar compound, 2'-fluoroacetophenone, to 2'-fluorophenylethanol has been documented. nih.gov While this specific example does not involve a nitro group, the fundamental principle of ketone reduction remains the same. The flexibility of the resulting CH₂–CH₂ bond in the ethanol product can influence its conformational properties. nih.gov
The starting material, 1-(5-fluoro-2-nitrophenyl)ethanone, is commercially available and can be characterized by its physical and spectral properties. sigmaaldrich.comchemscene.comsigmaaldrich.com
| Precursor | Product | Key Transformation | Typical Reagents |
|---|---|---|---|
| 1-(5-Fluoro-2-nitrophenyl)ethanone | This compound | Ketone Reduction | NaBH₄, LiAlH₄ |
Functional Group Transformations from Related Aromatic Systems
One such approach involves the nitration of a substituted fluorophenyl compound. For example, the synthesis of 5-fluoro-2-nitrotoluene (B1295086) is achieved by the nitration of 3-fluorotoluene (B1676563) using concentrated nitric acid. prepchem.com While this produces a nitrotoluene, subsequent modifications to the methyl group could potentially yield the desired ethanol.
Another relevant transformation is the conversion of an amino group to a nitro group or a hydroxyl group. For instance, 5-fluoro-2-nitroaniline (B53378) can be converted to 5-fluoro-2-nitrophenol (B146956) through a reaction with sulfuric acid and sodium nitrite. google.com This highlights the possibility of manipulating functional groups on the aromatic ring to arrive at the target structure.
Furthermore, multi-step synthetic sequences starting from simple aromatic compounds are common. A preparation method for 4-chloro-2-fluoro-5-nitroacetophenone starts from m-fluoroaniline and involves several steps including acetylation, Friedel-Crafts acylation, hydrolysis, and nitration. google.com Although this leads to a different analogue, the strategic application of sequential reactions is a cornerstone of synthesizing complex aromatic compounds.
Approaches Involving Hydroxymethylation Reactions
Hydroxymethylation reactions, which introduce a hydroxymethyl (-CH₂OH) group, represent another synthetic strategy. While direct hydroxymethylation of a fluoronitrobenzene ring at the desired position can be challenging, related transformations can be envisaged.
The concept of introducing functional groups that can be later converted to a hydroxymethyl group is a valid approach. For example, the Vilsmeier-Haack reaction can introduce a formyl group (-CHO), which can then be reduced to a hydroxymethyl group. A method for preparing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves the oxidation of the corresponding methanol, demonstrating the reversible nature of this transformation. google.com
Although not a direct hydroxymethylation of the benzene (B151609) ring, the functionalization of alcohols can be achieved using reagents like 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate, which reacts with primary and secondary aliphatic alcohols. nih.gov This "Sanger-type" reagent allows for the attachment of the 2-fluoro-5-nitrophenyl moiety to an existing alcohol. nih.gov
The field of epigenetics also studies hydroxymethylation, specifically the conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) by TET enzymes. nih.govnih.gov While this biological process is not directly applicable to the chemical synthesis of the target compound, it underscores the importance of hydroxymethylation in molecular transformations.
Novel and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel technologies and environmentally friendly protocols for the synthesis of fine chemicals, including fluoro-nitrophenyl ethanols.
Continuous-Flow Microreactor Techniques for Enhanced Reaction Efficiency
Continuous-flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. youtube.comthieme-connect.com These benefits are particularly valuable for reactions that are highly exothermic or involve unstable intermediates.
The synthesis of various compounds, including active pharmaceutical ingredients and fine chemicals, has been successfully demonstrated using continuous-flow systems. researchgate.net For instance, the continuous synthesis of paracetamol has been developed, involving nitration and hydrogenation steps in a flow reactor. thieme-connect.comgoogle.com This showcases the potential of flow chemistry for multi-step syntheses.
Specifically, the continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), an intermediate for the antibiotic Linezolid, has been explored in microfluidic devices. researchgate.net This process involves the reaction of morpholine (B109124) with 2,4-difluoronitrobenzene (B147775) and demonstrates the feasibility of performing nucleophilic aromatic substitution reactions in a continuous-flow setup. researchgate.net The optimization of reaction conditions, such as temperature and residence time, is crucial for maximizing conversion and yield. researchgate.net Similarly, a continuous-flow platform for the nitration of furfural (B47365) using in-situ generated acetyl nitrate (B79036) has been reported, highlighting the safety and efficiency gains of this technology for potentially hazardous reactions. nih.gov
| Technique | Advantages | Relevant Example |
|---|---|---|
| Continuous-Flow Microreactors | Enhanced heat/mass transfer, improved safety, precise control | Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine researchgate.net |
Environmentally Benign Synthetic Protocols
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluoro-nitrophenyl ethanols, this translates to using safer solvents, reducing waste, and employing catalytic methods.
One area of focus is the development of cleaner oxidation and reduction methods. For example, the oxidation of secondary alcohols to ketones can be achieved using a nitroxide catalyst, which is a more environmentally friendly alternative to traditional stoichiometric oxidizing agents. thieme-connect.com
The choice of starting materials and reaction pathways can also contribute to a greener synthesis. A method for synthesizing 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone utilizes p-fluorophenol and involves a Fries rearrangement. guidechem.com While this specific synthesis has its own challenges, the exploration of alternative routes starting from different precursors is a key aspect of developing more sustainable processes. guidechem.com
The use of water as a solvent, where possible, and the development of catalytic systems that can be recycled and reused are also important strategies in green chemistry. The preparation of 5-fluoro-2-nitrophenol from 2,4-difluoronitrobenzene and ammonia (B1221849) followed by diazotization and hydrolysis is an example of a multi-step synthesis where optimization of each step for environmental impact is crucial. google.com
Stereoselective Synthesis of Enantiomeric Forms of Related Compounds
The preparation of enantiomerically pure or enriched chiral alcohols is a cornerstone of modern asymmetric synthesis. For aryl ethanols, particularly those bearing electron-withdrawing groups like nitro and fluoro substituents, the most common and effective approach is the asymmetric reduction of the corresponding prochiral ketone.
Asymmetric Reduction Strategies Utilizing Chiral Catalysts
Asymmetric reduction of acetophenones and related ketones is a well-established method for producing chiral secondary alcohols. This transformation is typically achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group. Two prominent strategies in this area are asymmetric transfer hydrogenation and borane (B79455) reduction catalyzed by chiral oxazaborolidines.
Asymmetric Transfer Hydrogenation (ATH):
Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of a wide range of ketones. wikipedia.orgsigmaaldrich.com This method typically employs a transition metal catalyst, most notably ruthenium, complexed with a chiral ligand. The Noyori-type catalysts, such as those derived from Ru(II) and N-tosylated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective. liv.ac.uk The hydrogen source is often an inexpensive and readily available compound like formic acid or isopropanol (B130326).
The reaction mechanism is believed to involve the formation of a metal-hydride species, which then transfers a hydride to the ketone substrate in a stereocontrolled manner. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol. The efficiency and enantioselectivity of ATH can be influenced by various factors, including the structure of the catalyst, the solvent, and the pH of the reaction medium. For instance, performing the reaction in water with a formic acid/triethylamine (B128534) mixture has been shown to be pH-dependent, with the potential for accelerated reaction rates. liv.ac.uk
A variety of aromatic ketones, including those with nitro and halo substituents, have been successfully reduced with high enantioselectivity using this methodology. liv.ac.uk
Chiral Oxazaborolidine-Catalyzed Borane Reduction (CBS Reduction):
The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the asymmetric reduction of prochiral ketones. organic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, which is often generated in situ from a chiral amino alcohol and a borane source, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BH3-SMe2). organic-chemistry.orgmdpi.com
The oxazaborolidine catalyst coordinates with the borane reducing agent and the ketone substrate, forming a rigid, six-membered transition state. This organization allows for a highly stereoselective hydride transfer from the borane to the carbonyl carbon. The stereochemical outcome is dictated by the chirality of the amino alcohol used to prepare the catalyst. This method is known for its high enantioselectivity (often >95% ee), broad substrate scope, and operational simplicity. organic-chemistry.orgmdpi.com
Enantiomeric Purity Assessment and Control in Synthesis
The determination of the enantiomeric purity, typically expressed as enantiomeric excess (ee), is a critical aspect of asymmetric synthesis. heraldopenaccess.us Several analytical techniques are available to accurately quantify the ratio of enantiomers in a sample.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. nih.govnih.gov This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions lead to different retention times for the two enantiomers, allowing for their separation and individual quantification.
A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely used for the separation of a broad range of chiral compounds, including alcohols. mdpi.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is crucial for achieving optimal separation. nih.gov The resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition, flow rate, and column temperature. For instance, in the separation of nitropropranolol enantiomers, a Kromasil 5-Amycoat column with a mobile phase of n-hexane and ethanol was found to be effective. mdpi.com
Interactive Table of Chiral HPLC Separation Conditions for Aryl Ethanol Analogues
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| (±)-4-Nitropropranolol | Kromasil 5-Amycoat | n-Hexane/Ethanol | 1.0 | Not Specified | >1.5 |
| (±)-7-Nitropropranolol | Kromasil 5-Amycoat | n-Hexane/Ethanol | 1.0 | Not Specified | >1.5 |
| BEL Enantiomers | Chirex 3,5-dinitrobenzoyl-(R)-phenylglycine | Hexane/Dichloroethane/Ethanol (150:15:1) | 2.0 | 280 | Not Specified |
| Hydroxychloroquine Enantiomers | Chiralpak AD-H | n-Hexane/Isopropanol (93:7) + 0.5% DEA | 0.8 | 343 | Baseline |
Other Analytical Techniques:
Besides chiral HPLC, other methods can be employed for the determination of enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.
Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate volatile chiral compounds.
Fluorescence Spectroscopy: High-throughput screening methods based on the formation of fluorescent diastereomeric complexes have been developed for the rapid determination of enantiomeric excess. nih.gov
Control over enantiomeric purity during a synthesis is paramount. This is achieved by carefully optimizing the reaction conditions of the asymmetric step, including the choice of catalyst, solvent, temperature, and reaction time. Post-reaction, purification techniques such as recrystallization or preparative chiral chromatography can be employed to enhance the enantiomeric excess of the final product.
Chemical Transformations and Derivatization Strategies of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol
Reactions of the Hydroxyl Group
The primary alcohol functionality in 2-(5-fluoro-2-nitrophenyl)ethan-1-ol is a prime site for modification, allowing for oxidation to carbonyl compounds and the formation of ethers and esters.
Oxidation to Carbonyl Moieties (Aldehydes or Ketones)
The primary alcohol can be oxidized to the corresponding aldehyde, 2-(5-fluoro-2-nitrophenyl)acetaldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are well-suited for this transformation. alfa-chemistry.comlibretexts.orglibretexts.org The Dess-Martin oxidation, for instance, is known for its high yields and mild reaction conditions, typically carried out in dichloromethane (B109758) at room temperature. alfa-chemistry.comorganic-chemistry.org
Table 1: Representative Oxidation of a Primary Alcohol to an Aldehyde
| Reactant | Reagent | Solvent | Product | Notes |
|---|---|---|---|---|
| Primary Alcohol | Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2) | Aldehyde | Reaction is typically fast (0.5-2 hours) and proceeds at room temperature. alfa-chemistry.comorganic-chemistry.org |
Etherification and Esterification Reactions
The hydroxyl group readily undergoes etherification and esterification. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide.
Esterification is commonly performed by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, reaction with acetic anhydride would yield 2-(5-fluoro-2-nitrophenyl)ethyl acetate (B1210297). These reactions are generally efficient and proceed under mild conditions.
Transformations of the Nitro Group
The nitro group on the aromatic ring is a key functionality that can be readily transformed, most notably into an amino group, which then serves as a precursor for the construction of heterocyclic systems.
Reduction to Corresponding Amino Functionalities
The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is a common and efficient method. For example, a related compound, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, has been successfully reduced to the corresponding aniline (B41778) derivative using palladium on carbon (Pd/C) as a catalyst in a hydrogen atmosphere. google.com This method is generally applicable to a wide range of nitroarenes and is known for its high yields and clean conversions. mit.edualmacgroup.combasf-catalystsmetals.combasf.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate at room temperature and moderate pressure. google.com
Table 2: Catalytic Hydrogenation of a Nitroarene Derivative
| Reactant | Catalyst | Solvent | Pressure | Temperature | Product | Reference |
|---|
Other reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed for this transformation. doi.org
Applications in Heterocyclic Ring Formation
The resulting 2-(2-amino-5-fluorophenyl)ethan-1-ol is a valuable intermediate for the synthesis of heterocyclic compounds. For instance, intramolecular cyclization can lead to the formation of quinoline (B57606) derivatives. The synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline (B1283041) has been documented, highlighting the utility of such precursors. bldpharm.com
Furthermore, a patent describes the reductive cyclization of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate to yield a 5-fluorooxindole-3-carboxylic acid ester, demonstrating a direct route to another important class of heterocyclic compounds. google.com This transformation showcases the potential of the amino group, formed in situ, to participate in ring-forming reactions.
Reactivity of the Fluoro Substituent
The fluorine atom on the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, providing a pathway to further derivatize the aromatic core.
For example, a patent describes the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849) to selectively replace the fluorine atom ortho to the nitro group, yielding 5-fluoro-2-nitroaniline (B53378). google.com This principle can be extended to derivatives of this compound. The reactivity of the fluoro substituent opens up possibilities for introducing a range of functionalities, such as amino, alkoxy, or thioether groups, by reacting the compound with the corresponding nucleophiles, often in the presence of a base and at elevated temperatures. researchgate.netchemicalbook.com
Table 3: Nucleophilic Aromatic Substitution of a Fluoronitrobenzene
| Reactant | Nucleophile | Solvent | Product | Reference |
|---|
This reactivity allows for the synthesis of a diverse array of substituted phenyl derivatives, which can be valuable intermediates in medicinal chemistry and materials science.
Nucleophilic Aromatic Substitution (if feasible)
Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is a plausible transformation. The feasibility of such reactions is significantly influenced by the presence of the nitro group, which is a strong electron-withdrawing group. This group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to its location. nih.gov
In the case of this compound, the fluorine atom is positioned ortho to the nitro group. This arrangement is generally favorable for SNAr reactions, as the nitro group can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. nih.gov However, the ethan-1-ol group at the 2-position is an ortho, para-director and an activating group, which could potentially complicate the regioselectivity of the substitution.
While direct SNAr reactions on this compound itself are not extensively documented in the provided search results, the reactivity of similar structures provides valuable insights. For instance, the nucleophilic substitution of the fluorine atom in 2-fluoro-5-nitrophenyldiazonium salts with aliphatic alcohols proceeds under mild, base-free conditions. nih.gov This suggests that the fluorine atom in a similar electronic environment is susceptible to displacement by nucleophiles. The success of such a reaction on this compound would depend on the specific nucleophile and reaction conditions employed.
Role in Directing Electrophilic Aromatic Substitutions
The substituents on the phenyl ring of this compound play a crucial role in directing the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups are summarized below:
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Fluoro Group (-F): The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org
Ethan-1-ol Group (-CH₂CH₂OH): The alkyl nature of the ethan-1-ol side chain makes it an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect.
Functionalization of the Phenyl Ring
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the directing effects of the three substituents. The activating ortho, para-directing ethan-1-ol group will have a significant influence. The deactivating but ortho, para-directing fluorine atom and the strongly deactivating meta-directing nitro group will also dictate the position of substitution.
Considering the positions on the aromatic ring:
Position 3: Para to the ethan-1-ol group and ortho to the nitro group.
Position 4: Ortho to the ethan-1-ol group and meta to the nitro group.
Position 6: Ortho to the ethan-1-ol group and ortho to the fluorine atom.
Given that activating groups are generally stronger directors, substitution is most likely to be directed by the ethan-1-ol group to its ortho and para positions. However, the strong deactivating effect of the nitro group will significantly reduce the reactivity of the ring. The fluorine atom's directing effect will also play a role. A definitive prediction of the major product without experimental data is challenging due to these competing effects.
Cross-Coupling Strategies via Halogenation (e.g., Bromination)
Further functionalization of the phenyl ring can be achieved through cross-coupling reactions, which typically require the prior introduction of a halogen atom. Bromination is a common electrophilic aromatic substitution reaction that can introduce a bromine atom onto the ring, which can then participate in various palladium-catalyzed cross-coupling reactions. nih.gov
The position of bromination will be governed by the same regiochemical considerations as other electrophilic aromatic substitutions. The most activated positions, ortho and para to the ethan-1-ol group, would be the most likely sites for bromination, provided that steric hindrance is not a prohibitive factor. Once brominated, the resulting aryl bromide can be used in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds, thus enabling the synthesis of a wide range of derivatives.
Advanced Spectroscopic and Structural Elucidation Studies of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR for Ligand Environments
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For 2-(5-fluoro-2-nitrophenyl)ethan-1-ol, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) group, and the hydroxyl (-OH) proton.
Based on analogous structures like (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, the aromatic protons are expected to appear in the downfield region, typically between δ 6.7 and 8.1 ppm. The electron-withdrawing effects of the nitro and fluoro groups will influence their specific chemical shifts and coupling patterns. The protons on the ethyl chain, specifically the methylene group adjacent to the aromatic ring and the methylene group bearing the hydroxyl group, would likely appear as multiplets in the upfield region, influenced by spin-spin coupling with each other and potentially the hydroxyl proton. The hydroxyl proton itself is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.7 - 8.1 | Multiplet |
| -CH₂-Ar | ~ 3.0 | Triplet |
| -CH₂-OH | ~ 3.9 | Triplet |
| -OH | Variable | Broad Singlet |
Note: This is a predicted spectrum based on analogous compounds.
Carbon (¹³C) NMR for Core Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, signals are expected for the six aromatic carbons and the two aliphatic carbons of the ethanol (B145695) side chain.
Drawing parallels with related compounds such as 2-nitro-1-phenylethanol (B99664) and its derivatives, the aromatic carbons are expected to resonate in the δ 110-150 ppm range. google.com The carbon atom bearing the fluorine will show a large coupling constant (¹JCF), and the carbons ortho and meta to it will also exhibit smaller C-F couplings. The carbon attached to the nitro group will be significantly downfield due to the group's strong electron-withdrawing nature. The aliphatic carbons of the ethanol side chain are expected at higher field, typically in the δ 30-70 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | ~160 (with large ¹JCF coupling) |
| Aromatic C-NO₂ | ~148 |
| Other Aromatic C | 115 - 140 |
| -CH₂-Ar | ~35 |
| -CH₂-OH | ~60 |
Note: This is a predicted spectrum based on analogous compounds.
Fluorine (¹⁹F) NMR for the Electronic Environment of Fluorine
¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. The chemical shift of the fluorine nucleus is very sensitive to the nature of the substituents on the aromatic ring. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift will be influenced by the electronic effects of the nitro group and the ethan-1-ol substituent. In similar fluoroaromatic compounds, the fluorine signal can be observed in a wide range, but for a fluorine atom on a benzene (B151609) ring, it is typically found in the range of -100 to -140 ppm relative to a standard like CFCl₃. fishersci.com The coupling of the fluorine with the ortho and meta protons on the aromatic ring will result in a multiplet structure for the fluorine signal.
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Molecular Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and C-F groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration. google.com Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Asymmetric NO₂ Stretch | ~ 1520 | Strong |
| Symmetric NO₂ Stretch | ~ 1350 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1000 - 1300 | Strong |
Note: This is a predicted spectrum based on analogous compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 185.15 g/mol .
Electron ionization (EI) would likely lead to extensive fragmentation. Key fragmentation pathways could include the loss of water (H₂O) from the molecular ion, loss of the nitro group (NO₂), and cleavage of the C-C bond between the ethyl group and the aromatic ring. The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. The presence of a fluorine atom would also be evident in the mass-to-charge ratios of the fragments.
X-ray Crystallography for Solid-State Conformational Analysis (if available for analogous structures)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is publicly available, analysis of analogous structures can provide insights into the likely solid-state conformation. For instance, the crystal structure of a related compound, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, has been determined, revealing the spatial arrangement of the atoms and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the hydroxyl group and potentially the nitro group, influencing its solid-state architecture.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of the characterization of chiral pharmaceutical intermediates and active compounds. For this compound, which possesses a single stereocenter at the carbon atom bearing the hydroxyl group, it is essential to employ analytical techniques that can separate and quantify the individual (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective method for this purpose, offering high resolution, sensitivity, and reproducibility. merckmillipore.comijrps.com The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. phenomenex.comchiralpedia.com
The development of a successful chiral HPLC method for this compound involves a systematic screening of CSPs and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are widely recognized for their broad enantioselectivity for a diverse range of chiral compounds, including aromatic alcohols. sigmaaldrich.comsigmaaldrich.com Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) coatings have proven effective in resolving structurally similar nitroaromatic and benzylic alcohols. mdpi.commdpi.com
The separation mechanism on these polysaccharide-based CSPs is complex, involving a combination of intermolecular interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com The nitro group and the fluorine atom on the phenyl ring, along with the hydroxyl group of this compound, play crucial roles in these interactions with the chiral selector.
For the analysis of this compound, a normal-phase HPLC method is often the preferred starting point. This involves using a non-polar mobile phase, typically a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). mdpi.comnih.gov The alcohol modifier is crucial for modulating the retention and selectivity of the enantiomers. Its concentration is a key parameter that requires careful optimization. A lower concentration of the alcohol modifier generally leads to stronger interactions with the stationary phase, resulting in longer retention times and often better resolution, up to a certain point.
In some cases, the addition of a small amount of a basic or acidic additive to the mobile phase can significantly improve peak shape and resolution. For alcohol analytes, an amine additive like diethylamine (B46881) (DEA) can sometimes be beneficial, although its use must be evaluated on a case-by-case basis as it can also sometimes hinder separation. nih.gov
The following data tables outline a representative set of conditions and expected results for the chiral HPLC analysis of this compound, based on established methods for analogous nitroaromatic compounds. mdpi.comnih.gov
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm) |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase |
Table 2: Representative Chromatographic Results for Enantiomeric Separation
| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) | Enantiomeric Excess (e.e.) % |
| (S)-enantiomer | 12.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{> 99.0%} |
| (R)-enantiomer | 14.8 |
Note: The elution order of enantiomers is hypothetical and must be determined experimentally using a standard of a known absolute configuration.
The resolution value (Rs) is a critical measure of the separation quality, with a value greater than 1.5 indicating baseline separation, which is generally required for accurate quantification. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers and is a measure of the purity of the chiral sample. For pharmaceutical applications, a high enantiomeric excess, often exceeding 99%, is typically required. researchgate.net Method validation would further involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is robust and reliable for its intended purpose. researchgate.net
Theoretical and Computational Investigations of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. These methods use the principles of quantum mechanics to model molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for predicting the electronic structure of molecules. DFT calculations focus on the electron density to determine the properties of a system, which is computationally less intensive than solving the many-body Schrödinger equation directly.
Energy Profiles: By calculating the energy of the molecule at various conformations (different spatial arrangements of the atoms), an energy profile can be constructed. This profile helps identify stable isomers, transition states, and the energy barriers between them, providing insight into the molecule's flexibility and potential reaction pathways.
No specific published energy profiles for 2-(5-fluoro-2-nitrophenyl)ethan-1-ol were found in the available literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap is associated with high chemical reactivity, low kinetic stability, and easier electronic excitation.
For many nitroaromatic compounds, the HOMO is often distributed over the phenyl ring, while the LUMO is localized on the nitro group, which acts as a strong electron-withdrawing group. This charge separation is crucial for their reactivity.
Specific HOMO, LUMO, and energy gap values from peer-reviewed research for this compound are not available. However, these values are often calculated in broader QSAR studies on nitroaromatic compounds to correlate with their biological activities.
| Parameter | Description | General Significance for Nitroaromatics |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| Energy Gap | E(LUMO) - E(HOMO) | Relates to chemical reactivity and kinetic stability. |
No specific data is available for this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, creating a surface that provides insights into how molecules pack together. The surface is colored according to different properties, such as d_norm, which highlights regions of close intermolecular contact.
This analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts (e.g., H···H, O···H, C···H). For a molecule like this compound, this would reveal the importance of hydrogen bonding involving the hydroxyl group and interactions involving the nitro and fluoro substituents.
A detailed Hirshfeld surface analysis for this compound has not been published in scientific literature. Such an analysis would require crystallographic data, which is not publicly available.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. It is a powerful tool for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation includes the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (a measure of the transition probability). For nitroaromatic compounds, the electronic spectra are often characterized by π → π* and n → π* transitions. Comparing the predicted spectrum with an experimental one can help validate the computational method and provide a deeper understanding of the molecule's electronic properties.
No published TD-DFT studies predicting the electronic absorption spectrum specifically for this compound were found.
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. uni.lu QSAR models are built by correlating molecular descriptors (numerical representations of chemical information) with experimental data.
These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds, optimize lead compounds, and gain insights into the mechanism of action. For nitroaromatic compounds, QSAR studies have been used to predict toxic effects, such as mutagenicity and carcinogenicity. uni.lubldpharm.com Descriptors used in such studies often include physicochemical properties (like logP) and quantum chemical parameters (like HOMO/LUMO energies).
While there are numerous QSAR studies on nitroaromatic compounds as a class, no specific QSAR model focusing on or including this compound could be located in the reviewed literature. uni.lubldpharm.comqsartoolbox.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent.
For this compound, an MD simulation could reveal:
Conformational Flexibility: How the ethanol (B145695) side chain rotates and flexes in relation to the phenyl ring.
Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, particularly with the hydroxyl and nitro groups. This is crucial for understanding the molecule's behavior in solution.
No specific molecular dynamics simulation studies for this compound have been reported in the scientific literature.
Biological and Biomedical Research Applications of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol Derivatives Mechanistic and in Vitro Focus
Role as a Synthetic Intermediate for Biologically Active Molecules
The primary application of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol and its analogs in biomedical research is as a foundational element for the construction of larger, biologically active compounds. The presence of reactive sites—the nitro group, the fluorine atom, and the ethanol (B145695) side chain—allows for sequential and regioselective modifications, which is a critical aspect of multi-step pharmaceutical synthesis.
Precursor in Pharmaceutical Synthesis (e.g., Antibiotics, Antitumor Agents)
The fluoronitrophenyl motif is a key component in the synthesis of a range of therapeutic agents. The nitro group can be readily reduced to an aniline (B41778), which then serves as a crucial anchor point for building further molecular complexity. This transformation is a gateway to creating various heterocyclic systems and substituted aromatic compounds that are known to exhibit biological activity.
A prominent example of the utility of a closely related derivative is in the synthesis of the antitumor agent Lorlatinib. chemicalbook.com Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer. nih.gov An intermediate in the synthesis of Lorlatinib is (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol. chemicalbook.com The synthesis of such intermediates often starts from precursors like 5'-fluoro-2'-iodoacetophenone, which shares the core fluorophenyl structure. chemicalbook.com The related compound, this compound, serves as a precursor to the corresponding 2-amino-5-fluorophenyl ethanol derivative, a key structural element for this class of kinase inhibitors.
The general synthetic utility of fluoronitrophenyl compounds extends to other areas as well. For instance, 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028) is highlighted as a key intermediate in the development of kinase inhibitors and antimicrobial agents. atomfair.com The fluoronitrophenyl moiety's reactivity is valuable for creating complex heterocyclic structures through methods like palladium-catalyzed cross-coupling reactions. atomfair.com Furthermore, the synthesis of 5-fluoro-2-oxindole derivatives, which have been investigated as potential α-glucosidase inhibitors, can originate from precursors derived from fluoronitrobenzene compounds. nih.gov
Table 1: Examples of this compound and Related Precursors in Synthesis
| Precursor Compound | Final Product/Target Class | Therapeutic Area |
| (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol | Lorlatinib | Antitumor (ALK/ROS1 Inhibitor) chemicalbook.comnih.gov |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | Kinase Inhibitors, Antimicrobial Agents | Antitumor, Anti-infective atomfair.com |
| 5-Fluoro-2-oxindole | α-Glucosidase Inhibitors | Antidiabetic (Investigational) nih.gov |
Scaffold for Medicinal Chemistry Lead Compound Development
A scaffold in medicinal chemistry is a core molecular structure upon which a variety of substituents can be placed to create a library of compounds for biological screening. While the this compound structure possesses features that make it a candidate for such a scaffold, a comprehensive review of publicly available scientific literature did not yield specific studies where it has been explicitly used for the systematic development of lead compounds. Research has focused more on its role as a starting material for a predetermined target molecule rather than as a central scaffold for generating chemical diversity. researchgate.net
In Vitro Investigations of Molecular Target Interactions
Direct in vitro investigation of how derivatives of this compound interact with specific biological targets like enzymes and receptors is a critical step in understanding their potential as therapeutic agents themselves, rather than just as intermediates.
Enzyme Activity Modulation and Inhibition Studies
Despite the importance of the fluoronitrophenyl moiety in various approved drugs and clinical candidates, dedicated studies on the direct enzyme-inhibiting or modulating activities of simple derivatives of this compound are not readily found in the current scientific literature. The biological activity of more complex molecules containing this fragment, such as Lorlatinib, is well-documented, but this activity is a function of the entire molecular structure, and cannot be solely attributed to the initial precursor. nih.gov
Receptor Binding Affinity Assessment
Similarly, there is a lack of published research detailing the assessment of receptor binding affinities for derivatives of this compound. Such studies are essential for identifying potential new drug candidates and understanding their mechanism of action. While fluorinated aromatic compounds are known to participate in interactions with biological targets, specific binding data for this particular family of simple compounds is not available. nih.gov
Elucidation of Specific Binding Motifs (e.g., Hydrogen Bonding, Electrostatic Interactions)
Molecular-level studies, such as X-ray crystallography or computational docking, that elucidate the specific binding motifs between derivatives of this compound and biological targets have not been reported. While it can be hypothesized that the functional groups present—the hydroxyl, nitro, and fluoro groups—could participate in hydrogen bonding and electrostatic interactions, there is no direct experimental evidence from the literature to confirm these interactions for this specific class of simple molecules.
Table 2: Summary of In Vitro Research Findings
| Research Area | Findings for this compound Derivatives |
| Enzyme Activity Modulation | No specific studies found in a comprehensive literature search. |
| Receptor Binding Affinity | No specific studies found in a comprehensive literature search. |
| Elucidation of Binding Motifs | No specific studies found in a comprehensive literature search. |
Mechanistic Studies of Biological Activity
The biological activities of derivatives of this compound are primarily understood through the study of analogous nitroaromatic compounds. These studies provide a foundational understanding of the likely mechanisms of action, focusing on their effects within cellular systems.
Inhibition of Bacterial DNA Synthesis via Nitro Group Reduction (from analogous compounds)
The antibacterial action of many nitroaromatic compounds is not a direct effect of the molecule itself, but rather a consequence of its transformation within the bacterial cell. These compounds largely function as prodrugs, which are inactive molecules that are converted into biologically active forms by specific enzymes. encyclopedia.pubencyclopedia.pubnih.gov In bacteria, particularly under anaerobic conditions, enzymes known as nitroreductases play a pivotal role in this activation process. encyclopedia.pubackerleylab.com
The generally accepted mechanism involves the reduction of the nitro group (—NO₂) by bacterial nitroreductases. encyclopedia.pubencyclopedia.pub These enzymes, using cellular reducing equivalents such as NAD(P)H, catalyze the transfer of electrons to the nitro group. This process generates highly reactive, short-lived intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as nitro anion radicals. encyclopedia.pubnih.gov These reactive species are cytotoxic and can cause widespread cellular damage.
A primary target of these reactive intermediates is the bacterial DNA. encyclopedia.pub They can cause direct damage to the DNA structure or form covalent adducts, which are molecules that bind to the DNA. nih.gov This damage disrupts the normal processes of DNA replication and synthesis, leading to mutations and, ultimately, the inhibition of bacterial growth and cell death. nih.gov The electron-withdrawing nature of the nitro group is crucial, as its reduction effectively "switches on" the reactivity of the molecule within the target cell. ackerleylab.com
This mechanism of action is well-documented for established nitroaromatic antibiotics like metronidazole (B1676534) and nitrofurantoin. Metronidazole, for instance, requires the reduction of its nitro group to form reactive intermediates that then induce breaks in the DNA strands. encyclopedia.pub
Table 1: Examples of Nitroaromatic Compounds and their Antibacterial Mechanism
| Compound | Class | Activating Enzyme | Mechanism of Action |
| Metronidazole | Nitroimidazole | Nitroreductase | Reduction of nitro group leads to reactive intermediates that damage bacterial DNA. encyclopedia.pub |
| Nitrofurantoin | Nitrofuran | Nitroreductase | Formation of reactive intermediates that inhibit DNA, RNA, and protein synthesis. encyclopedia.pub |
| Nifurtimox | Nitrofuran | Nitroreductase (Type II) | Generates oxidative stress through the production of superoxide (B77818) radicals upon nitro group reduction. encyclopedia.pub |
Modulation of Cellular Pathways in Model Systems (e.g., Colocalization studies in HeLa cells for analogues)
Derivatives of this compound hold potential for the development of sophisticated tools to study cellular pathways, a concept largely demonstrated through research on analogous fluorescent probes. nih.govbath.ac.uk The core idea is to attach a fluorophore (a molecule that can fluoresce) to the nitrophenyl structure, creating a probe whose fluorescent properties change in response to specific cellular events or environments. mdpi.com
The nitroaromatic component often serves as a "fluorescence quencher" through a process called photoinduced electron transfer (PeT). mdpi.com In this state, the probe is "off" and emits little to no fluorescence. However, if the nitro group is chemically altered—for example, by reduction via a nitroreductase enzyme which is often overexpressed in the hypoxic (low oxygen) environments of tumors—the quenching effect is eliminated, and the fluorophore is "turned on," emitting a bright fluorescent signal. frontiersin.org
This "turn-on" capability allows for the specific imaging of certain cellular activities or locations. For instance, a probe could be designed to investigate the modulation of a particular cellular pathway. In a typical experiment using a model system like HeLa cells, the cells would be incubated with the probe. Using fluorescence microscopy, researchers can then observe where the probe accumulates within the cell.
Colocalization studies are a powerful application of this technology. encyclopedia.pub In these studies, the newly designed probe is used in conjunction with a known fluorescent marker that specifically labels a particular organelle (like the mitochondria or nucleus) or protein. If the signal from the nitrophenyl-based probe appears in the same location as the known marker, it indicates that the probe is localized to that specific cellular compartment. This helps in understanding the probe's distribution and can provide insights into the cellular pathways it might be modulating or reporting on. While specific colocalization studies using derivatives of this compound in HeLa cells are not yet widely documented, the methodology is well-established with other fluorescent probes. encyclopedia.pubnih.gov
Development of Chemical Probes for Biological Systems
The structural features of this compound make its derivatives promising candidates for the development of chemical probes for biological systems. frontiersin.org A chemical probe is a small molecule designed to identify, track, or modulate a specific biological target or process. The nitroaromatic moiety is particularly valuable in the design of activatable probes. ackerleylab.comtaylorfrancis.com
These probes are often designed as "smart" molecules that respond to a specific biological trigger. frontiersin.org A common strategy involves using the nitro group as a trigger that is sensitive to the reductive environment found in certain biological systems, such as hypoxic tumor cells or specific bacteria. ackerleylab.comfrontiersin.org
For example, a therapeutic agent could be chemically linked to a nitrophenyl derivative, rendering it inactive. This "prodrug" could then be administered, circulating in the body without effect. However, upon reaching a target site with high nitroreductase activity, the nitro group would be reduced, cleaving the linker and releasing the active drug precisely where it is needed. frontiersin.org This targeted activation minimizes side effects on healthy tissues.
Similarly, as mentioned previously, the nitro group can be used to quench a fluorophore. researchgate.netnih.gov This principle is used to create "turn-on" fluorescent probes for imaging. Such probes remain dark until they encounter their target enzyme or environment, at which point they light up, allowing for the sensitive detection of specific analytes or enzymatic activities in living cells. frontiersin.orgnih.gov The development of such probes based on nitrophenyl scaffolds is an active area of research for applications in diagnostics and theranostics—an approach that combines therapy and diagnosis. frontiersin.org
Table 2: Potential Applications of Chemical Probes Based on Nitroaromatic Scaffolds
| Probe Type | Design Principle | Activation Trigger | Potential Application |
| Theranostic Prodrug | A therapeutic agent and a fluorophore are masked by a nitroaromatic group. | Reduction by nitroreductase in hypoxic tumor cells. | Targeted release of a anticancer drug with simultaneous fluorescent imaging of the tumor. frontiersin.org |
| "Turn-On" Fluorescent Sensor | A fluorophore is quenched by a nitroaromatic group via Photoinduced Electron Transfer (PeT). | Enzymatic reduction of the nitro group or reaction with a specific analyte. | Detection of specific enzymes or reactive species (e.g., hydrogen sulfide) in living cells. nih.gov |
| Antibacterial Prodrug | An antibiotic is inactivated by conjugation to a nitroaromatic moiety. | Reduction by bacterial nitroreductases. | Selective activation of the antibiotic within bacterial cells, reducing off-target effects. nih.govnih.gov |
Material Science and Industrial Applications of 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol Analogues
Utilization as a Building Block for Specialty Chemicals with Unique Properties
The presence of both a nitro group and a fluorine atom on the aromatic ring, combined with a reactive hydroxyl group, makes 2-(5-fluoro-2-nitrophenyl)ethan-1-ol and its analogues attractive starting materials for the synthesis of a variety of specialty chemicals. These chemicals can be tailored for specific, high-value applications in pharmaceuticals, agrochemicals, and advanced materials.
The fluorinated and nitrated phenyl ring is a common feature in many active pharmaceutical ingredients (APIs) and agricultural chemicals. Fluorine-containing building blocks are crucial in the manufacturing of many modern drugs and crop protection products, with estimates suggesting that approximately 30% of drugs and 50% of crop protection products in development contain fluorine. solvay.com The introduction of fluorine can significantly alter the metabolic stability, binding affinity, and lipophilicity of a molecule, leading to enhanced efficacy and a more desirable pharmacokinetic profile.
Nitrophenyl ethanol (B145695) derivatives, in a broader sense, serve as key intermediates in the synthesis of a range of organic molecules. For instance, (R)-1-(3-nitrophenyl)ethanol is a chiral intermediate used in the development of pharmaceuticals. The nitro group can be readily reduced to an amino group, opening pathways to a diverse array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.
The combination of these functional groups in this compound suggests its potential as a precursor for creating novel derivatives for use in electronics, sensors, and nanotechnology. The aromatic and nitro functionalities, for example, are known to be useful in the synthesis of dyes and chemical sensors.
Table 1: Examples of Related Building Blocks and Their Applications
| Compound Name | Key Functional Groups | Noted Applications |
| (R)-1-(3-Nitrophenyl)ethanol | Nitro group, Chiral alcohol | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |
| o-Nitrobenzyl alcohol derivatives | Nitro group, Alcohol | Used in photodegradable hydrogels, thin film patterning, and self-assembled monolayers. umass.edu |
| Fluorine-containing building blocks | Fluorine atom | Used as active ingredients and advanced intermediates in pharmaceutical and agrochemical manufacturing. agcchem.com |
| 1,3-Nitrophenyl ethanol derivatives | Nitro group, Alcohol | Polymer precursors, synthesis of dyes and chemical sensors. |
Potential in Polymer Chemistry and Advanced Organic Materials Synthesis
The structural characteristics of this compound analogues suggest their potential for incorporation into polymers to create advanced organic materials with tailored properties. The nitrophenyl group, in particular, has been explored for its utility in creating photosensitive and photodegradable polymers.
Derivatives of o-nitrobenzyl alcohol, which share the nitro and alcohol functionalities, are frequently used in polymer and materials science. umass.edu These o-nitrobenzyl (o-NB) based groups can act as photolabile cross-linkers in the formation of photodegradable hydrogels, which are of significant interest for applications in tissue engineering and drug delivery. umass.edu The ability to alter the properties of a polymer through irradiation with light is a highly sought-after characteristic in the development of smart materials.
Furthermore, polymers featuring o-NB side chains can be used for thin film patterning and the creation of self-assembled monolayers (SAMs). umass.edu These technologies are critical in microelectronics and for controlling surface properties such as wetting and adhesion. umass.edu By incorporating a monomer derived from this compound into a polymer backbone, it may be possible to create materials with unique electronic, optical, or responsive properties. Derivatives of 1,3-nitrophenyl ethanol, for instance, can be integrated into polymers to impart specific electronic or optical characteristics.
Table 2: Potential Polymer Applications Based on Analogous Structures
| Polymer Application | Relevant Functional Group Analogue | Potential Benefit |
| Photodegradable Hydrogels | o-Nitrobenzyl alcohol | Controlled degradation for drug delivery or tissue engineering scaffolds. umass.edu |
| Thin Film Patterning | o-Nitrobenzyl alcohol | Creation of micro-structured surfaces for electronics and other applications. umass.edu |
| Self-Assembled Monolayers | o-Nitrobenzyl alcohol | Control of surface energy, wetting, and adhesion. umass.edu |
| Polymers with Specific Electronic/Optical Properties | 1,3-Nitrophenyl ethanol | Development of advanced materials for sensors and electronics. |
Role as a Co-solvent in Chemical Synthesis (for fluoroalcohols in general)
Fluorinated alcohols, as a class of solvents, have gained significant attention in chemical synthesis due to their unique properties that can enhance reaction rates and selectivity. While specific studies on this compound as a co-solvent are not widely available, the general characteristics of fluoroalcohols provide a strong indication of its potential in this role.
Fluorinated alcohols are known to possess a unique combination of high hydrogen-bond donating ability, low nucleophilicity, and high ionizing power. researchgate.net These properties can be particularly beneficial in promoting challenging chemical transformations, such as C-H activation reactions, that may not proceed efficiently in conventional solvents. researchgate.net The use of fluorinated alcohols as solvents has been shown to positively affect the reactivity, as well as the site- and stereoselectivity of various direct functionalization reactions. researchgate.net
The introduction of fluorine atoms into an alcohol significantly increases its acidity compared to its non-fluorinated counterparts. researchgate.net This enhanced acidity, coupled with their ability to stabilize cationic intermediates, makes them effective solvents for a range of reactions, including those involving carbocations and other electrophilic species.
Table 3: Properties of Fluoroalcohols as Solvents
| Property | Description | Impact on Chemical Synthesis |
| High Hydrogen-Bond Donation | The ability to donate a proton in a hydrogen bond. | Can stabilize transition states and activate substrates. researchgate.net |
| Low Nucleophilicity | A reduced tendency to act as a nucleophile. | Minimizes unwanted side reactions with electrophilic reagents. researchgate.net |
| High Ionizing Power | The ability to stabilize charged species. | Facilitates reactions that proceed through ionic intermediates. researchgate.net |
| Increased Acidity | Lower pKa compared to non-fluorinated alcohols. | Can act as a proton source to catalyze certain reactions. researchgate.net |
The application of fluorinated alcohols as co-solvents is a growing area of research, with the potential to enable new chemical transformations and improve the efficiency and sustainability of existing processes. The specific structure of this compound, with its additional functionalities, may offer further advantages or unique solvent effects that warrant future investigation.
Future Research Directions and Unaddressed Challenges Pertaining to 2 5 Fluoro 2 Nitrophenyl Ethan 1 Ol
Development of Novel and Efficient Synthetic Routes for Scalable Production
While plausible synthetic routes exist, the development of novel, more efficient, and scalable methods for the production of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol is a primary challenge. Research in this area could focus on the use of more economical starting materials, the development of novel catalytic systems to improve yield and selectivity, and the optimization of reaction conditions to be more amenable to industrial-scale production. nih.gov Exploring continuous flow chemistry for the synthesis could also offer advantages in terms of safety, efficiency, and scalability.
Deeper Exploration of Structure-Function Relationships in Biological Systems for Targeted Modulators
The biological activity of derivatives of this compound is largely unexplored. The presence of the fluoronitrophenyl moiety, a common feature in some biologically active compounds, suggests that derivatives of this alcohol could exhibit interesting pharmacological properties. bldpharm.comresearchgate.net Systematic derivatization of the alcohol and subsequent biological screening against various targets (e.g., enzymes, receptors) could lead to the discovery of novel therapeutic agents. Understanding the structure-activity relationships (SAR) of these derivatives would be crucial for the rational design of more potent and selective modulators.
Advancements in Computational Predictive Modeling for Enhanced Design
Computational modeling can serve as a powerful tool to accelerate the discovery of new applications for this compound and its derivatives. bldpharm.com Quantum mechanical calculations can predict its reactivity and spectroscopic properties with greater accuracy. Molecular docking studies could be employed to predict the binding of its derivatives to biological targets, thereby guiding the synthesis of compounds with a higher probability of desired biological activity. Predictive models for physicochemical properties would also be valuable for designing compounds with improved pharmacokinetic profiles.
Sustainable and Scalable Production Methodologies for Industrial Relevance
For this compound to be industrially relevant, the development of sustainable and scalable production methods is paramount. This includes the use of greener solvents, the reduction of waste generation, and the use of catalysts that can be easily recovered and reused. Biocatalysis, using enzymes to perform specific transformations, could offer a highly selective and environmentally friendly alternative to traditional chemical methods. The development of such green methodologies would not only be economically beneficial but also align with the growing demand for sustainable chemical manufacturing.
Q & A
Q. Basic
- Nitro group : Increases melting point and reduces solubility in nonpolar solvents.
- Fluorine : Enhances lipid solubility and metabolic stability via reduced π-electron density.
- Hydroxyl group : Enables hydrogen bonding, affecting crystallization and chromatographic behavior .
Experimental LogP values can be estimated using fragment-based methods (e.g., XLogP3) or HPLC retention times.
What are the applications of this compound in medicinal chemistry?
Advanced
This scaffold serves as a precursor for:
- β₂-adrenoceptor agonists : Analogous to compounds with 2-amino-2-phenylethanol backbones (e.g., ).
- Metabolite synthesis : Nitro reduction yields amines for prodrug development (e.g., ).
- Fluorinated probes : 19F NMR tags for studying protein-ligand interactions.
How are reaction byproducts analyzed and mitigated during synthesis?
Q. Advanced
- Byproduct identification : HR-MS/MS and 2D NMR (e.g., COSY, HSQC) detect dimerization or nitro group reduction intermediates.
- Mitigation strategies : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry to suppress side reactions.
- Kinetic profiling : In situ IR or Raman spectroscopy monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
